molecular formula C16H23NO4 B1139164 RR6 CAS No. 1351758-37-6

RR6

Numéro de catalogue B1139164
Numéro CAS: 1351758-37-6
Poids moléculaire: 293.36
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RR6 is a selective, reversible, and competitive vanin inhibitor.target: vaninIn vivo: Oral administration of RR6 in rats completely inhibited plasma vanin activity and caused alterations of plasma lipid concentrations upon fasting, thereby illustrating its potential use in chemical biology research. RR6 at 3 mg/mL inrats caused a nearly complete inhibition of plasma vanin.

Applications De Recherche Scientifique

Prognostic Model in Myelofibrosis Treatment

The RR6 model is used to predict survival after 6 months of treatment with ruxolitinib in patients with myelofibrosis . The model takes into account the ruxolitinib dose, spleen response, and transfusion requirement in the first 6 months of treatment . This model helps to overcome conventional risk stratification in ruxolitinib-treated myelofibrosis .

Early Identification of Treatment Shift

The RR6 prognostic model allows for the early identification of ruxolitinib-treated myelofibrosis patients with impaired survival who might benefit from a prompt treatment shift . This can be crucial in improving patient outcomes.

Validation and Molecular Integration

The RR6 model has been validated and molecularly integrated to predict survival after 6 months of therapy with ruxolitinib . This validation and integration provide a more robust and reliable tool for clinicians.

Retrospective Analysis

The RR6 model has been applied in a retrospective, single-center experience to ruxolitinib-treated patients with myelofibrosis . This application provides valuable insights into the model’s predictive ability in a real-world setting.

Risk Stratification

The RR6 model is used for risk stratification in ruxolitinib-treated myelofibrosis . It helps to identify patients at different risk levels, which can guide treatment decisions.

STEM Opportunities

Although not directly related to scientific research, RR6 is also mentioned in the context of STEM opportunities, such as the Nuffield Science research program, Senior Maths Challenge, Chemistry Olympiad, design and engineering competitions, and science careers networking event .

Mécanisme D'action

Target of Action

RR6 is a potent, selective, reversible, competitive, and orally active inhibitor of vanin . Vanin is a group of enzymes that play a significant role in cellular processes such as inflammation and tissue injury. RR6 potently inhibits human, bovine, and rat serum pantetheinase .

Mode of Action

RR6 interacts with its target, vanin, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in the suppression of the enzyme’s function, leading to a decrease in the production of inflammatory mediators.

Biochemical Pathways

By inhibiting vanin, RR6 potentially impacts these pathways, leading to a reduction in inflammation and tissue damage .

Pharmacokinetics

It is known that rr6 is orally active , suggesting that it is well-absorbed in the gastrointestinal tract

Result of Action

The molecular and cellular effects of RR6’s action primarily involve the reduction of inflammation and tissue injury. By inhibiting vanin, RR6 suppresses the production of inflammatory mediators, thereby reducing inflammation and tissue damage .

Propriétés

IUPAC Name

(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVUGLNOPRZQEY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 54754611

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.